6-Fluoro-2-methylquinoline-3-carboxylic acid
Description
6-Fluoro-2-methylquinoline-3-carboxylic acid (CAS 461026-47-1) is a fluorinated quinoline derivative characterized by a fluorine substituent at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural features, which are associated with bioactivity in related analogs.
Properties
IUPAC Name |
6-fluoro-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRUQEILFHQVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351178 | |
| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461026-47-1 | |
| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Annulation
The Friedländer synthesis offers an alternative route via condensation of 2-aminobenzaldehyde derivatives with ketones:
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Starting materials :
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2-Amino-5-fluorobenzaldehyde (ensures fluorine at C6)
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Methyl acetoacetate (provides methyl at C2 and ester at C3)
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Mechanism :
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Challenges :
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Limited commercial availability of 2-amino-5-fluorobenzaldehyde.
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Competing side reactions (e.g., over-oxidation).
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Optimization :
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Catalyst : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
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Solvent : Ethanol or acetic acid.
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Yield : ~60–70% (lower than Conrad-Limpach due to purification challenges).
Advanced Functionalization Techniques
Directed Ortho Metalation (DoM)
For late-stage carboxylation at C3:
Halogenation-Carboxylation Sequences
Patent CN113135862A describes a multi-step approach for analogous pyrazine derivatives, adaptable to quinolines:
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Iodination : NCS (N-chlorosuccinimide) in DMF introduces iodine at C3.
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Fluorination : KF/tetrabutylammonium bromide replaces iodine with fluorine.
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Carboxylation : LiOH-mediated hydrolysis of nitriles or esters.
Data from Analogous Systems :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | NCS, DMF, 80°C, 24h | 98 |
| Fluorination | KF, TBAB, DMF, 85°C, 12h | 85 |
| Carboxylation | LiOH, H₂O, 25°C, 6h | 90 |
Industrial-Scale Considerations
Continuous Flow Reactors
Purification Strategies
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Crystallization : Ethyl ester intermediates crystallize from ethanol/water mixtures.
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Chromatography : Avoided in industry; replaced by acid-base washes.
Challenges and Mitigation
Regioselectivity in Fluorine Placement
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoro-2-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: It is investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism is crucial for its antimicrobial activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of quinolinecarboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Quinolinecarboxylic Acids
Physicochemical Properties
- Solubility: 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid displays solvent-dependent solubility, with poor aqueous solubility due to its hydrophobic biphenyl group . In contrast, sodium salts like NSC 368390 exhibit enhanced water solubility, facilitating parenteral administration .
- Synthetic Accessibility: 6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid is synthesized in moderate yield (41%) via hydrolysis, highlighting challenges in introducing multiple electronegative groups . Ethyl ester derivatives (e.g., 6-bromo-2-methylquinoline-3-carboxylic acid ethyl ester) are common intermediates, enabling further functionalization .
Biological Activity
6-Fluoro-2-methylquinoline-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data tables and findings from various studies.
- Chemical Formula: C₁₁H₈FNO₂
- Molecular Weight: 205.19 g/mol
- CAS Number: 461026-47-1
1. Antibacterial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that derivatives of quinoline showed activity against various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
| Study Reference | Cytokine Inhibition (%) | Experimental Model |
|---|---|---|
| TNF-α: 75% | Mouse macrophages | |
| IL-6: 60% | Mouse macrophages |
This inhibition indicates that the compound may have therapeutic applications in diseases characterized by chronic inflammation.
3. Anticancer Activity
The anticancer effects of this compound have been explored in various cancer cell lines. It has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 15 | Induction of apoptosis |
| A549 (lung) | 20 | Cell cycle arrest at G1 phase |
In a recent study, the compound was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent.
Case Studies
Case Study 1: Antibacterial Efficacy
A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to standard treatments.
Case Study 2: Anti-inflammatory Effects
In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
